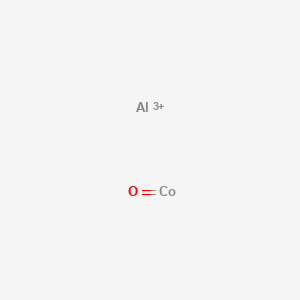
Aluminium(3+) oxocobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium(3+) oxocobalt is a compound that combines aluminium and cobalt in a specific oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of aluminium and cobalt can lead to materials with enhanced mechanical, thermal, and electrical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium(3+) oxocobalt can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and cobalt nitrate in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The reactants are mixed in large reactors, and the precipitate is continuously filtered and washed. The final product is obtained through calcination at high temperatures to ensure the formation of the desired crystalline structure.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium(3+) oxocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents like sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: Substitution reactions can occur with ligands such as ammonia or phosphines, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of aluminium and cobalt, while reduction reactions may produce metallic aluminium and cobalt.
Wissenschaftliche Forschungsanwendungen
Aluminium(3+) oxocobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials with enhanced mechanical and thermal properties, such as coatings and composites.
Wirkmechanismus
The mechanism by which aluminium(3+) oxocobalt exerts its effects involves interactions at the molecular level. The compound can act as a catalyst by providing active sites for chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Aluminium(3+) oxide
- Cobalt(3+) oxide
- Aluminium-cobalt alloys
Comparison: Aluminium(3+) oxocobalt is unique due to the combination of aluminium and cobalt in a specific oxidation state, which imparts distinct properties not found in the individual oxides or alloys. For example, the compound may exhibit enhanced catalytic activity or improved thermal stability compared to aluminium(3+) oxide or cobalt(3+) oxide alone.
Eigenschaften
Molekularformel |
AlCoO+3 |
|---|---|
Molekulargewicht |
101.914 g/mol |
IUPAC-Name |
aluminum;oxocobalt |
InChI |
InChI=1S/Al.Co.O/q+3;; |
InChI-Schlüssel |
ZJUTYTJBRJUTBE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Co].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


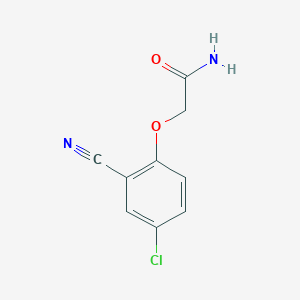
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
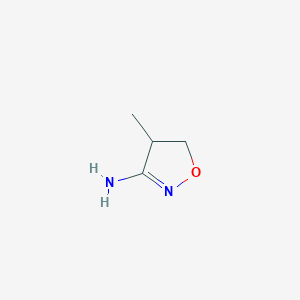

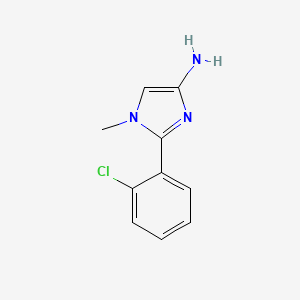

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)
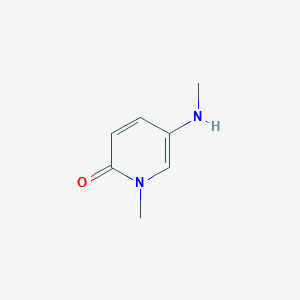
![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)

